3-Ethoxy-2-cyclohexen-1-one
Overview
Description
3-Ethoxy-2-cyclohexen-1-one is a chemical compound with the formula C8H12O2 and a molecular weight of 140.1797 . It appears as a clear colorless to pale yellow liquid . This compound is a useful intermediate for the preparation of 3-alkyl- or aryl-2-cyclohexen-1-ones, by addition of organometallic reagents and subsequent hydrolysis .
Synthesis Analysis
The synthesis of this compound involves the addition of concentrated HCl to a solution of 1,3-cyclohexanedione in ethanol at room temperature. After stirring for 24 hours, saturated NaHCO3 is added to quench the reaction .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound is a useful intermediate for the preparation of 3-alkyl- or aryl-2-cyclohexen-1-ones. This is achieved by the addition of organometallic reagents and subsequent hydrolysis .Physical and Chemical Properties Analysis
This compound is a clear colorless to pale yellow liquid . It has a refractive index of 1.5020 to 1.5060 at 20°C . Its density is 0.963 g/mL at 25°C .Scientific Research Applications
Synthesis of Tobacco Flavour Constituents
3-Ethoxy-2-cyclohexen-1-one plays a crucial role in the synthesis of key constituents of tobacco flavor. In a study by Torii, Inokuchi, and Ogawa (1979), it was used in the cross-aldol reaction with α,β-enals, leading to the synthesis of 4-(trans-2-butenylidene)-3,5,5-trimethyl-2-cyclohexen-1-ones, a significant component of tobacco flavor (Torii, Inokuchi, & Ogawa, 1979).
Catalysis in Organic Synthesis
Matsuo et al. (2009) demonstrated the use of this compound in [4 + 2] cycloaddition reactions. These reactions involved 3-ethoxycyclobutanones and allylsilanes, catalyzed by tin(IV) chloride, leading to the formation of cyclohexen-1-ones, which are valuable in various synthetic applications (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).
Reactivity with Nucleophilic Reagents
Yamato, Ishikawa, and Kobayashi (1980) explored the reactivity of 1-ethoxyisochroman, a compound closely related to this compound, with various nucleophilic reagents. This study highlighted the susceptibility of these compounds to nucleophilic attack, offering insights into their potential applications in synthetic chemistry (Yamato, Ishikawa, & Kobayashi, 1980).
Annulation Reactions
Corey and Ghosh (1987) utilized 1-methoxy-cyclohexene, a derivative of this compound, in annulation reactions with ethyl acetoacetate. These reactions, catalyzed by Mn(III) acetate, yielded hydrindenone derivatives, illustrating the compound's utility in complex organic syntheses (Corey & Ghosh, 1987).
Conjugate Addition Reactions
Schultz and Harrington (1991) investigated the conjugate additions of organometallic reagents to chiral 2-substituted-2-cyclohexen-1-ones, showing good to excellent diastereoselectivities. Their work demonstrated the potential of this compound derivatives in asymmetric syntheses (Schultz & Harrington, 1991).
Safety and Hazards
In case of eye contact with 3-Ethoxy-2-cyclohexen-1-one, it is recommended to rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and seek immediate medical attention if symptoms occur . If inhaled, remove to fresh air and seek immediate medical attention if symptoms occur . In case of ingestion, do not induce vomiting and seek medical attention .
Mechanism of Action
Target of Action
It is known to be a useful intermediate in the synthesis of 3-alkyl- or aryl-2-cyclohexen-1-ones .
Mode of Action
3-Ethoxy-2-cyclohexen-1-one is involved in kinetic enolate formation (LDA) and alkylation occurs at the 6-position . This is part of the Stork-Danheiser kinetic alkylation procedure, which has found extensive use in alicyclic synthesis .
Biochemical Pathways
Its role in the stork-danheiser kinetic alkylation procedure suggests it may influence pathways involving alicyclic compounds .
Result of Action
As an intermediate in chemical synthesis, its primary role is likely in the formation of other compounds rather than exerting direct biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored at a temperature of 2-8°C . Additionally, safety data suggests that it should be handled in well-ventilated areas to avoid inhalation .
Biochemical Analysis
Biochemical Properties
3-Ethoxy-2-cyclohexen-1-one plays a significant role in biochemical reactions, particularly in the formation of kinetic enolates and subsequent alkylation reactions. It interacts with various enzymes and proteins, facilitating the formation of enolate intermediates. One notable interaction is with lithium diisopropylamide (LDA), which helps in the formation of kinetic enolates . . This interaction is crucial for the synthesis of complex organic molecules and has found extensive use in alicyclic synthesis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known to influence cell function by interacting with cellular enzymes and proteins involved in metabolic pathways. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the activity of specific enzymes and proteins. For example, its interaction with LDA and subsequent alkylation reactions can lead to changes in the cellular environment, impacting various biochemical processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of enolate intermediates and subsequent alkylation reactions. The compound interacts with lithium diisopropylamide (LDA) to form kinetic enolates, which can then undergo alkylation at the 6-position . This process involves the binding of this compound to LDA, leading to the formation of a reactive enolate intermediate. This intermediate can then react with various alkylating agents, resulting in the formation of new carbon-carbon bonds and the synthesis of complex organic molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at low temperatures (around 4°C) and protected from heat and oxidizing agents . Over extended periods, it may undergo degradation, leading to changes in its reactivity and effectiveness in biochemical reactions. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function and biochemical processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the formation of enolate intermediates and alkylation reactions. The compound interacts with enzymes and cofactors involved in these pathways, facilitating the formation of reactive intermediates and the synthesis of complex organic molecules . These interactions can affect metabolic flux and metabolite levels, influencing various biochemical processes within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cell, it can interact with specific binding proteins, affecting its localization and accumulation within different cellular compartments . These interactions are crucial for the compound’s activity and function in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function in biochemical reactions. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound is present in the appropriate cellular environment for its intended biochemical interactions and reactions .
Properties
IUPAC Name |
3-ethoxycyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-10-8-5-3-4-7(9)6-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCFJPLIRVYENQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201326 | |
Record name | 3-Ethoxycyclohex-2-ene-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5323-87-5 | |
Record name | 3-Ethoxy-2-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5323-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxycyclohex-2-ene-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005323875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethoxy-2-cyclohexen-1-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethoxycyclohex-2-ene-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxycyclohex-2-ene-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.810 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Ethoxy-2-cyclohexenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV46J47XJS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-Ethoxy-2-cyclohexen-1-one considered a useful starting material in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis due to its reactive functional groups. The enone moiety allows for various reactions like nucleophilic additions, while the ethoxy group can be manipulated or replaced. Researchers have employed this compound in synthesizing diverse compounds, including α- and β-alkyl-substituted 5-hexynoic acids, which are precursors to potential inhibitors of human neutrophil elastase (HLE) []. It also serves as a starting point for synthesizing complex natural products like (±)-Mesembrine [].
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